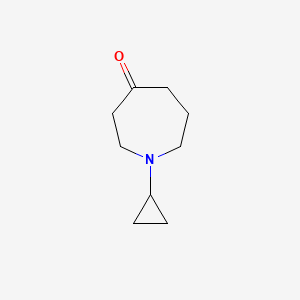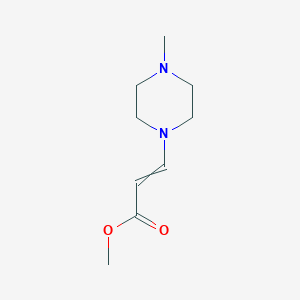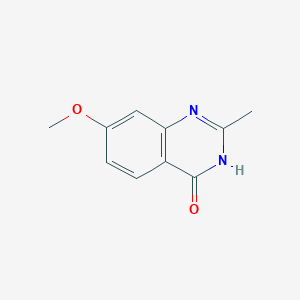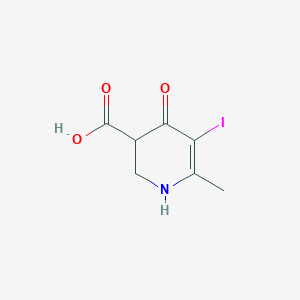![molecular formula C12H17ClN2 B11719642 1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B11719642.png)
1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.
Preparation Methods
The synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a variety of cyclization agents and conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen atoms, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs and materials.
Biology: It serves as a tool compound in biological studies to investigate the effects of spirocyclic structures on biological systems.
Medicine: The unique structure of the compound makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with unique properties, such as spirocyclic polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride depends on its specific application. In drug development, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for specific targets. Pathways involved in its mechanism of action may include signal transduction pathways, enzymatic reactions, or receptor-ligand interactions.
Comparison with Similar Compounds
1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride can be compared with other spirocyclic compounds, such as:
1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate: Similar in structure but with an oxalate counterion instead of hydrochloride.
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine: A derivative with a tosyl group, which may have different reactivity and applications.
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-one: Another derivative with a ketone functional group, offering different chemical properties.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the benzyl group, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C12H17ClN2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
1-benzyl-1,6-diazaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;/h1-5,13H,6-10H2;1H |
InChI Key |
ISTMEJVESADPAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C12CNC2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B11719582.png)
![2-(4-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11719593.png)


![1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one](/img/structure/B11719617.png)
![Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate](/img/structure/B11719621.png)
![[(1E)-1,2-difluoroethenyl]trimethylsilane](/img/structure/B11719623.png)
![5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11719630.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B11719633.png)
![2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11719634.png)


